Cas no 126-85-2 (Bis(2-chloroethyl)methylamine N-Oxide)

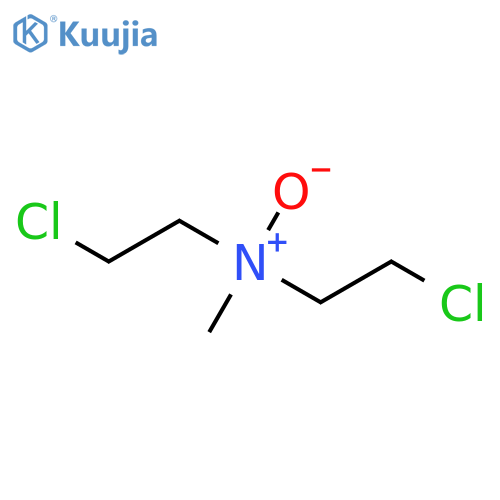

126-85-2 structure

商品名:Bis(2-chloroethyl)methylamine N-Oxide

Bis(2-chloroethyl)methylamine N-Oxide 化学的及び物理的性質

名前と識別子

-

- Ethanamine,2-chloro-N-(2-chloroethyl)-N-methyl-, N-oxide

- 2-chloro-N-(2-chloroethyl)-N-methylethanamine oxide

- NITROMIN

- 2,2'-Dichloro-N-methyldiethylamine-N-oxide

- 2-Chloro-N-(2-chloroethyl)-N-methylethanamine-N-oxide

- BRN 1754386

- CCRIS 449

- Diethylamine, 2,2'-dichloro-N-methyl-, oxide

- HN2 amine oxide

- HN2 oxide mustard

- Mechlorethamine oxide

- Methylbis(beta-chloroethyl)amine N-oxide

- Methyl-bis(beta-chloroethyl)amine oxide

- Methyl-dichlorethylamine oxide

- N-Methyl-di-2-chloroethylamine-N-oxide

- N-Oxyd-lost

- MBAO

- Oxy-NH2

- NITROGENMUSTARDN-OXIDE

- Nitrogen mustard oxide

- bis(2-chloroethyl)(methyl)amine N-oxide

- N,N-Bis(2-chloroethyl)methylamine oxide

- UNII-2Q86QAR1PN

- Tox21_113709

- METHYLBIS(.BETA.-CHLOROETHYL)AMINE N-OXIDE

- CHEBI:82354

- NSC-141949

- NITROGEN MUSTARD N-OXIDE [IARC]

- SCHEMBL24960

- Nitrogen mustard (HN-2), N-oxide

- N-Oxyd-mustard

- methyl-bis(2-chloroethyl)-amine N-oxide

- bis(2-chloroethyl)methylamine oxide

- C19274

- CHEMBL502759

- Nitrogen mustard amine oxide

- Q27155895

- DTXCID10976

- 2Q86QAR1PN

- 126-85-2

- NSC 10107

- N-Oxyd-lost [German]

- MECHLORETHAMINE OXIDE [MI]

- N-Oxyd-mustard [German]

- Diethylamine, 2,2'-dichloro-N-methyl-, N-oxide

- Ethanamine, 2-chloro-N-(2-chloroethyl)-N-methyl-, N-oxide

- NCGC00249933-01

- DTXSID7020976

- CAS-126-85-2

- Nitrogen mustard N-oxide

- Bis(2-chloroethyl)methylamine N-Oxide

-

- インチ: InChI=1S/C5H11Cl2NO/c1-8(9,4-2-6)5-3-7/h2-5H2,1H3

- InChIKey: AFLXUQUGROGEFA-UHFFFAOYSA-N

- ほほえんだ: ClCC[N+](CCCl)(C)[O-]

計算された属性

- せいみつぶんしりょう: 171.02193

- どういたいしつりょう: 171.0217694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 73.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 18.1Ų

じっけんとくせい

- 色と性状: 白色柱状結晶

- 密度みつど: 1.1184 (rough estimate)

- 屈折率: 1.5680 (estimate)

- PSA: 23.06

- ようかいせい: 水/エタノール/アセトンに可溶

Bis(2-chloroethyl)methylamine N-Oxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B416153-250mg |

Bis(2-chloroethyl)methylamine N-Oxide |

126-85-2 | 250mg |

560.00 | 2021-08-17 | ||

| TRC | B416153-25mg |

Bis(2-chloroethyl)methylamine N-Oxide |

126-85-2 | 25mg |

65.00 | 2021-08-17 | ||

| TRC | B416153-100mg |

Bis(2-chloroethyl)methylamine N-Oxide |

126-85-2 | 100mg |

240.00 | 2021-08-17 | ||

| TRC | B416153-50mg |

Bis(2-chloroethyl)methylamine N-Oxide |

126-85-2 | 50mg |

125.00 | 2021-08-17 |

Bis(2-chloroethyl)methylamine N-Oxide 関連文献

-

Nassir N. Al-Mohammed,Yatimah Alias,Zanariah Abdullah RSC Adv. 2015 5 92602

-

Katsuyuki Naito J. Mater. Chem. 1998 8 1379

-

Zeli Yuan,Xiaoqing Yang,Lei Wang,Jiandong Huang,Gang Wei RSC Adv. 2014 4 42211

126-85-2 (Bis(2-chloroethyl)methylamine N-Oxide) 関連製品

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量